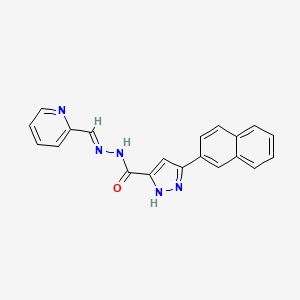

![molecular formula C22H23BrClN3O2S B2384148 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide CAS No. 422288-38-8](/img/no-structure.png)

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

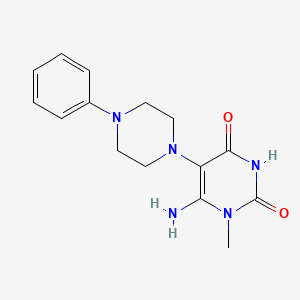

Quinazoline Derivatives in Medicinal Chemistry

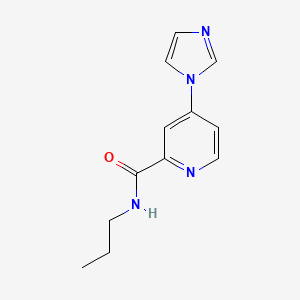

Quinazoline derivatives, including the specified compound, are known for their vast applications in medicinal chemistry. These compounds are part of an important class of fused heterocycles found in more than 200 naturally occurring alkaloids. Their stability and potential for bioactivity modification have made them a focus for creating new medicinal agents, showcasing antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Applications

Research extends beyond medicinal uses, with quinazoline derivatives being investigated for optoelectronic materials. These derivatives are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, revealing their significance in the development of novel optoelectronic materials (Lipunova et al., 2018).

Sulfonamide Research and Development

Sulfonamides, which may be related to or part of the chemical structure of interest, have shown considerable therapeutic applications, including their use in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research focus on novel sulfonamides with potential antitumor activity and the treatment of various conditions, demonstrating the versatility and ongoing interest in sulfonamide chemistry for therapeutic uses (Carta et al., 2012).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[2-(4-chlorophenyl)ethyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "2-amino-4-bromo-6-methoxyquinazoline", "4-chloroacetophenone", "hexanoyl chloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. React 2-aminobenzoic acid with thionyl chloride to obtain 2-chlorobenzoyl chloride.", "b. React 2-chlorobenzoyl chloride with 2-amino-4-bromo-6-methoxyquinazoline in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'", "a. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride.", "b. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride with N-[2-(4-chlorophenyl)ethyl]hexanamide in the presence of sodium bicarbonate to obtain the final product '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'." ] } | |

Numéro CAS |

422288-38-8 |

Nom du produit |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |

Formule moléculaire |

C22H23BrClN3O2S |

Poids moléculaire |

508.86 |

Nom IUPAC |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |

InChI |

InChI=1S/C22H23BrClN3O2S/c23-16-7-10-19-18(14-16)21(29)27(22(30)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(24)9-6-15/h5-10,14H,1-4,11-13H2,(H,25,28)(H,26,30) |

Clé InChI |

CFELDQRYWCJAIY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

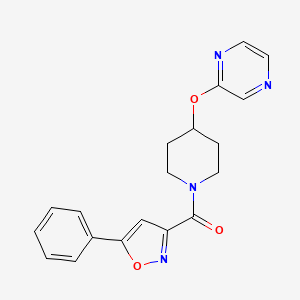

![3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2384066.png)

![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)

![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)

![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)